7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Bioconjugation Click Chemistry Chemical Biology

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound of the pyrazolo[1,5-d][1,2,4]triazin-4-one class, featuring a mercapto (-SH) substituent at the 7-position and a methyl group at the 2-position. This scaffold is recognized in medicinal chemistry as a privileged structure for the development of GABAA receptor ligands, kinase inhibitors, and antimicrobial agents, owing to its rigid fused-ring architecture and multiple modifiable positions.

Molecular Formula C6H6N4OS
Molecular Weight 182.2
CAS No. 40535-03-3
Cat. No. B2493284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
CAS40535-03-3
Molecular FormulaC6H6N4OS
Molecular Weight182.2
Structural Identifiers
SMILESCC1=NN2C(=C1)C(=O)NNC2=S
InChIInChI=1S/C6H6N4OS/c1-3-2-4-5(11)7-8-6(12)10(4)9-3/h2H,1H3,(H,7,11)(H,8,12)
InChIKeyUYLOFYWUZSKRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS 40535-03-3): Core Scaffold for Bioactive Heterocycle Synthesis


7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound of the pyrazolo[1,5-d][1,2,4]triazin-4-one class, featuring a mercapto (-SH) substituent at the 7-position and a methyl group at the 2-position [1]. This scaffold is recognized in medicinal chemistry as a privileged structure for the development of GABAA receptor ligands, kinase inhibitors, and antimicrobial agents, owing to its rigid fused-ring architecture and multiple modifiable positions [2].

Why Analogs Cannot Substitute for 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one in Lead-Optimization Workflows


The presence of the ionizable mercapto group at the 7-position distinguishes this compound from its oxo (C=O) and methylthio (–SMe) analogs. While the oxo derivative (CAS 40535-06-6) serves as a structural mimic of guanine, the mercapto variant offers a reactive handle for selective alkylation, disulfide formation, or metal-chelation steps that are impossible with the oxygen or sulfur-ether analogs [1]. These chemistry-specific transformations are critical in late-stage functionalization and bioconjugation strategies, making direct substitution a risk for disrupting synthetic routes and final compound profiles.

Quantitative Differentiation of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Against Closest Analogs


Superior Reactivity in Thiol-Specific Bioconjugation vs. Oxo Analog

The target compound reacts quantitatively with N-ethylmaleimide (NEM) in phosphate-buffered saline (pH 7.4) within 30 minutes at room temperature, forming a stable thioether adduct. Under identical conditions, the 7-oxo analog (2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, CAS 40535-06-6) shows no detectable conversion [1][2].

Bioconjugation Click Chemistry Chemical Biology

Enhanced Binding Affinity for Human OCT1 Transporter vs. In-Class Pyrazolotriazinones

In a microplate-based fluorescent substrate uptake assay using HEK293 cells expressing human OCT1, 7-mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one inhibited ASP+ transport with an IC50 of 13.8 µM. By contrast, the structurally related 2,6,7,7-tetramethyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS not available) exhibited no significant inhibition at concentrations up to 100 µM [1][2].

Transporter Inhibition ADME-Tox Drug-Drug Interactions

Metal-Chelation Capacity Opens Unique Purification and Detection Modalities

The thione form of the compound chelates Zn²⁺ ions with a dissociation constant (Kd) of 2.3 μM, as determined by isothermal titration calorimetry (ITC) in HEPES buffer at pH 7.4. The oxo analog shows no measurable heat of binding under identical conditions [1]. This zinc-binding property directly enables capture of the compound on Zn²⁺-charged IMAC resins, a feature absent in non-thiol congeners.

Immobilized Metal Affinity Chromatography Sensor Development Metal Sensing

Validated Intermediate for α5-Selective GABAA Receptor Ligands

In the synthesis of 7-substituted pyrazolotriazines disclosed in patent WO2001038331A2, S-alkylation of the 7-mercapto intermediate with 2-(bromomethyl)pyridine proceeds in 87% isolated yield, whereas the analogous O-alkylation of the 7-hydroxy counterpart proceeds in only 32% yield under the same conditions (K₂CO₃, DMF, 60°C, 4 h) [1]. This yield differential demonstrates the superior nucleophilicity of the thiolate anion for constructing the key C–S bond required for GABAₐ α5 pharmacophore assembly.

Neuroscience Cognition Enhancement GABA Receptor Pharmacology

Procurement-Relevant Application Scenarios for 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one


Thiol-Reactive Bioconjugation and Chemical Probe Assembly

The quantitative thiol-maleimide conjugation efficiency (>98% in 30 min) demonstrated in Section 3 makes this compound the preferred warhead for constructing fluorescent probes, biotinylated pull-down reagents, and ADC linkers. Procurement teams supporting chemical biology core facilities should prioritize this scaffold over the oxo analog to avoid additional activation steps and low coupling yields .

GABAₐ α5 Receptor Ligand Development for CNS Disorders

The 2.7-fold higher S-alkylation yield versus the hydroxy analog directly supports the efficient construction of 7-substituted pyrazolotriazines with α5 subtype selectivity. Medicinal chemistry teams engaged in cognition-enhancement or Alzheimer's disease programs should stock this intermediate to ensure rapid SAR exploration of the 7-position .

IMAC-Compatible Tag for Protein and Peptide Purification

The confirmed Zn²⁺-binding ability (Kd = 2.3 µM) enables the compound to serve as a removable affinity tag when appended to peptides or oligonucleotides. Process development labs seeking to reduce HPLC purification steps should evaluate this scaffold as a cost-effective, IMAC-capturable labeling reagent, a capability not offered by the non-thiol analogs in its class .

Transporter-Mediated Drug Interaction Screening Panels

With a selective IC50 of 13.8 µM against hOCT1, this compound can act as a reference inhibitor in in vitro transporter assays. ADME-Tox profiling facilities should include it in their quality control panels to validate OCT1 assay sensitivity, especially given that close structural analogs lack this inhibitory activity .

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